Monoisobutyl Phthalate-d4: A Technical Guide for Researchers
Monoisobutyl Phthalate-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and metabolic context of Monoisobutyl Phthalate-d4 (MiBP-d4). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their studies.
Core Chemical Properties
Monoisobutyl Phthalate-d4 is the deuterium-labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP).[1] Its structural similarity to the endogenous metabolite, with the exception of the four deuterium atoms on the benzene ring, makes it an ideal internal standard for quantitative analysis.[2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1219802-26-2 | [3][4] |
| Molecular Formula | C₁₂H₁₀D₄O₄ | [4] |
| Molecular Weight | 226.26 g/mol | |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester, mono-iso-Butyl Phthalate-3,4,5,6 D4, 2-(isobutoxycarbonyl)benzoic-3,4,5,6-d4 Acid | |
| Physical Form | Solid | |
| Appearance | White to Off-White | |
| Purity | >95% (HPLC) | |
| Storage Temperature | +4°C |
Synthesis and Application
General Synthesis Approach
Application as an Internal Standard
Monoisobutyl Phthalate-d4 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Monoisobutyl Phthalate in various biological and environmental matrices. Its nearly identical physicochemical properties to the unlabeled analyte allow it to co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Analytical Methodology for Quantification
The determination of Monoisobutyl Phthalate, using Monoisobutyl Phthalate-d4 as an internal standard, is commonly performed using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).
Sample Preparation (Human Urine):
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Human urine samples are subjected to β-glucuronidase hydrolysis to deconjugate the phthalate metabolites.
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This is followed by solid-phase extraction (SPE) to isolate and concentrate the analytes.
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The eluate is then concentrated before analysis.
UPLC-ESI-MS/MS Parameters: A typical method for the simultaneous determination of Diisobutyl Phthalate and Monoisobutyl Phthalate in rat plasma, urine, feces, and various tissues has been described with the following parameters:
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Column: KINETEX core-shell C₁₈-column (50 × 2.1 mm, 1.7 μm)
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Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile
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Flow Rate: 0.3 mL/min
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Mass Transitions (m/z):
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Diisobutyl Phthalate (DiBP): 279.1 → 149.0
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Monoisobutyl Phthalate (MiBP): 221.0 → 77.0
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Diisobutyl Phthalate-d₄ (Internal Standard): 283.2 → 153.0
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The lower limits of quantification for this method were reported as 0.01 ng/mL for DiBP and 0.1 ng/mL for MiBP in all biological matrices.
Metabolic Pathway
Monoisobutyl Phthalate is a major and rapidly formed metabolite of Diisobutyl Phthalate (DiBP) in both rats and humans. The metabolism primarily involves the hydrolysis of one of the ester linkages of DiBP by esterases.
Caption: Metabolic conversion of Diisobutyl Phthalate to Monoisobutyl Phthalate.
Further metabolism of Monoisobutyl Phthalate can occur, leading to oxidative metabolites. A proposed pathway for the degradation of dibutylphthalate by Micrococcus sp. strain 12B suggests a series of enzymatic reactions that ultimately lead to intermediates of central metabolism. This pathway involves the initial hydrolysis to monobutylphthalate, followed by further degradation.
Caption: Proposed pathway for the microbial degradation of dibutylphthalate.
Toxicological Profile
The toxicological properties of Monoisobutyl Phthalate-d4 are expected to be very similar to its non-deuterated analog. Phthalates, as a class of compounds, are recognized as endocrine disruptors. Monoisobutyl Phthalate has been shown to possess anti-androgenic effects and is considered an embryotoxicant. It can interfere with hormone regulation, potentially affecting reproductive health and fetal development. The primary health concerns associated with phthalate exposure stem from their ability to disrupt the endocrine system.
Conclusion
Monoisobutyl Phthalate-d4 is an essential tool for researchers studying human exposure to Diisobutyl Phthalate and its metabolites. Its well-characterized chemical properties and its role as a reliable internal standard in advanced analytical techniques, such as UPLC-ESI-MS/MS, enable accurate and precise quantification of Monoisobutyl Phthalate in complex biological samples. Understanding its metabolic origin and the analytical methods for its detection is crucial for advancing research in toxicology, environmental health, and drug development.
